molecular formula C7H4FN3O2 B273542 2-Fluoro-3-nitroimidazo[1,2-a]pyridine

2-Fluoro-3-nitroimidazo[1,2-a]pyridine

Cat. No. B273542
M. Wt: 181.12 g/mol
InChI Key: OKXWANRKZBXOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-nitroimidazo[1,2-a]pyridine (FNIP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. FNIP is a nitroimidazole derivative that possesses a fluorine atom at position 2 and a nitro group at position 3 of the pyridine ring. This compound has been shown to exhibit potent biological activity, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. Additionally, 2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Fluoro-3-nitroimidazo[1,2-a]pyridine can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to radiation therapy. Additionally, 2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

2-Fluoro-3-nitroimidazo[1,2-a]pyridine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for researchers. Additionally, 2-Fluoro-3-nitroimidazo[1,2-a]pyridine exhibits potent biological activity, allowing researchers to study its effects on various biological systems. However, there are also limitations to the use of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine in laboratory experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its potential toxicity must be carefully considered.

Future Directions

There are several potential future directions for the study of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine. One area of research could focus on the development of novel anticancer agents based on the structure of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine. Additionally, further studies could investigate the potential use of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine as a radiosensitizer in cancer treatment. Finally, the antimicrobial activity of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine could be further explored, potentially leading to the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine involves the reaction of 2-chloro-3-nitropyridine with potassium fluoride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride, which yields the final product, 2-Fluoro-3-nitroimidazo[1,2-a]pyridine. The synthesis of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine is in the field of cancer research. 2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of novel anticancer agents. Additionally, 2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been investigated for its potential use as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment.

properties

Product Name

2-Fluoro-3-nitroimidazo[1,2-a]pyridine

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-fluoro-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4FN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H

InChI Key

OKXWANRKZBXOSX-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F

Origin of Product

United States

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